![molecular formula C8H13NO2 B12276071 (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12276071.png)
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in the field of organic chemistry and drug discovery. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the use of intramolecular cyclization reactions, where a precursor molecule undergoes a series of transformations to form the desired bicyclic structure. For example, the intramolecular Diels-Alder reaction is a key step in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .
Scientific Research Applications
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key scaffold in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the carboxylic acid group.
8-Azabicyclo[3.2.1]octane: Another related compound, which is the central core of tropane alkaloids, known for their biological activities.
Uniqueness
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity. This functional group also allows for further chemical modifications, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1 |
InChI Key |
JMZDITNNFGJZLT-SVRRBLITSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@](C1)(NC2)C(=O)O |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)
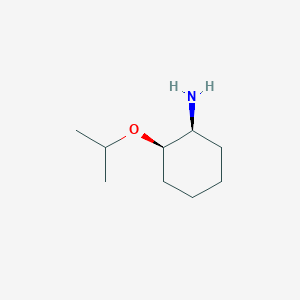
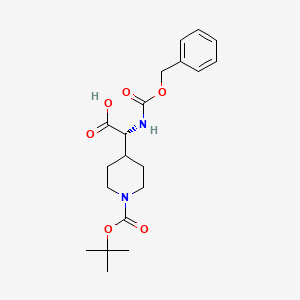
![3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
![1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12276026.png)
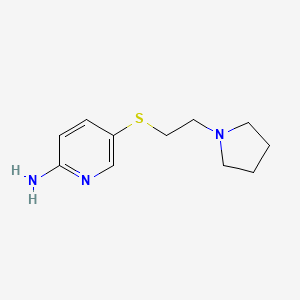
![N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12276046.png)
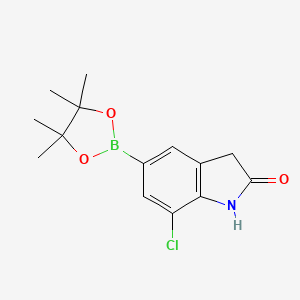
![9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione](/img/structure/B12276050.png)
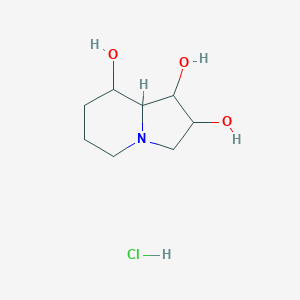
![Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12276064.png)
